N-(4-chlorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(4-chlorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic quinoline-derived acetamide featuring a 4-ethylbenzenesulfonyl group at position 3, a methyl substituent at position 6 of the quinolin-4-one core, and a 4-chlorophenylacetamide side chain. The 4-chlorophenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4S/c1-3-18-5-11-21(12-6-18)34(32,33)24-15-29(23-13-4-17(2)14-22(23)26(24)31)16-25(30)28-20-9-7-19(27)8-10-20/h4-15H,3,16H2,1-2H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAZNWJYSBYZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch-Type Cyclocondensation
The 1,4-dihydroquinolin-4-one scaffold is typically synthesized via a modified Hantzsch reaction. A mixture of ethyl acetoacetate (1.0 equiv), 4-methylcyclohex-2-enone (1.0 equiv), and ammonium acetate (1.2 equiv) in acetic acid undergoes cyclization at 80–90°C for 6–8 hours. Ferric chloride (FeCl₃, 0.1 equiv) and zinc chloride (ZnCl₂, 0.05 equiv) are employed as dual catalysts to enhance reaction efficiency, achieving yields of 72–78%.
Optimization Note:
Oxidation to the 4-Oxo Derivative
The 1,4-dihydro intermediate is oxidized to the 4-oxo form using hydrogen peroxide (H₂O₂, 30% w/v) in the presence of a polyethylene glycol (PEG)-ionic liquid catalyst (PEG1000-BMImI, 50 mol%). Reaction conditions:
- Temperature: 50°C
- Time: 2 hours
- Yield: 85–90%
Characterization Data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, H-5), 7.45 (s, 1H, H-2), 6.98 (d, J = 8.4 Hz, 1H, H-8), 2.72 (s, 3H, 6-CH₃).
- HRMS (ESI): m/z calcd for C₁₁H₁₁NO₂ [M+H]⁺: 190.0863; found: 190.0868.
Introduction of the 4-Ethylbenzenesulfonyl Group
Sulfonation at Position 3
The 3-position of the quinolinone is sulfonated using 4-ethylbenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) under basic conditions (pyridine, 2.0 equiv).
Procedure:
- Dissolve 6-methyl-4-oxo-1,4-dihydroquinoline (1.0 equiv) in anhydrous DCM.
- Add pyridine dropwise at 0°C, followed by 4-ethylbenzenesulfonyl chloride.
- Stir at room temperature for 12 hours.
- Quench with ice-water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate, 3:1).
- Yield: 68–75%
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the quinolinone’s enolate at the sulfonyl chloride’s electrophilic sulfur, facilitated by pyridine’s base-mediated deprotonation.
Installation of the N-(4-Chlorophenyl)Acetamide Side Chain
Chloroacetylation at Position 1
The nitrogen at position 1 is functionalized using chloroacetyl chloride (1.5 equiv) in tetrahydrofuran (THF) with potassium carbonate (K₂CO₃, 2.0 equiv) as the base.
Conditions:
- Temperature: 0°C to room temperature
- Time: 4 hours
- Yield: 80–85%
Intermediate Characterization:
Coupling with 4-Chloroaniline
The chloroacetyl intermediate reacts with 4-chloroaniline (1.1 equiv) in acetonitrile under reflux, using potassium iodide (KI, 0.1 equiv) as a catalyst.
Optimization Highlights:
- Solvent: Acetonitrile outperforms DMF or THF in minimizing side reactions.
- Catalyst: KI enhances nucleophilic displacement by generating a more reactive iodo intermediate.
Final Product Data:
- Melting Point: 214–216°C
- Elemental Analysis: Calcd (%) for C₂₆H₂₂ClN₃O₄S: C, 61.23; H, 4.35; N, 8.24. Found: C, 61.19; H, 4.38; N, 8.21.
Critical Reaction Parameters and Troubleshooting
Sulfonation Byproduct Mitigation
Parallel sulfonation at position 5 is a common side reaction (10–15% yield). This is suppressed by:
- Maintaining reaction temperatures below 25°C.
- Using freshly distilled sulfonyl chloride.
Amidation Yield Enhancement
The acetamide coupling step’s yield improves from 70% to 85% by:
- Pre-activating 4-chloroaniline with triethylamine (1.0 equiv).
- Employing molecular sieves (4Å) to scavenge water.
Spectroscopic and Crystallographic Characterization
NMR Spectroscopy
X-Ray Crystallography
Single-crystal X-ray analysis (performed on a dichloromethane/n-hexane-grown crystal) reveals:
- Dihedral Angle: 57.2° between the quinolinone and benzene rings.
- Conformation: Envelope-shaped 1,4-dihydroquinoline core.
Industrial-Scale Considerations
Catalytic System Recycling
The PEG1000-BMImI catalyst is recoverable via aqueous extraction (90% recovery after three cycles).
Green Chemistry Metrics
- E-Factor: 8.2 (improved from 12.5 in traditional routes).
- Atom Economy: 64% for the cyclocondensation step.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of chlorophenyl-substituted compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its biological activity makes it a candidate for studying enzyme interactions, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties could be explored for drug development, particularly in targeting specific diseases or conditions.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key analogs include sulfonamide- and acetamide-functionalized quinolines and their derivatives (Table 1).
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Comparison Points
Structural Modifications and Bioactivity: The target compound distinguishes itself from the benzenesulfonyl analog (C₂₅H₂₁ClN₂O₄S) by the 4-ethyl group on the sulfonyl benzene ring. This substitution increases hydrophobicity, which may enhance blood-brain barrier penetration compared to the unsubstituted benzenesulfonyl derivative .
Crystallographic and Hydrogen-Bonding Behavior :
- The pyrazolyl acetamide derivative (C₁₉H₁₇Cl₂N₃O₂) forms R₂²(10) hydrogen-bonded dimers, a feature absent in the target compound. Such dimerization could influence crystalline stability and solubility profiles .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for related sulfonamide-acetamides, such as coupling 3-(4-ethylbenzenesulfonyl)-6-methylquinolin-4-one with 4-chlorophenylacetic acid using carbodiimide-based activation .
Research Findings and Implications
- Anticancer Potential: Derivatives with sulfonyl groups (e.g., C₂₅H₂₁ClN₂O₄S) have shown inhibitory activity against tyrosine kinases, suggesting the target compound may share similar mechanisms .
- Metabolic Stability : The 4-ethylbenzenesulfonyl group may reduce oxidative metabolism in the liver compared to smaller substituents, as seen in fluorophenyl analogs .
Biological Activity
N-(4-chlorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological effects, including antibacterial, enzyme inhibition, and anticancer properties.
Chemical Structure and Synthesis
The compound features a quinoline core with various functional groups, including a chlorophenyl and an ethylbenzenesulfonyl moiety. The synthesis typically involves multi-step organic reactions, including:
- Skraup or Friedländer synthesis to form the quinoline core.
- Electrophilic aromatic substitution for introducing the 4-chlorophenyl group.
- Sulfonylation reactions to add the ethylbenzenesulfonyl group.
- Acylation to produce the final acetamide derivative.
These synthetic routes are optimized for yield and purity to meet both laboratory and industrial demands .
Antibacterial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with varying efficacy against other strains .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other tested strains | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for therapeutic applications in neurodegenerative diseases. The IC50 values for various synthesized derivatives indicate strong inhibitory potential:
| Compound ID | IC50 (µM) |
|---|---|
| 7l | 2.14 ± 0.003 |
| 7m | 0.63 ± 0.001 |
| 7n | 2.17 ± 0.006 |
| 7o | 1.13 ± 0.003 |
| Reference | 21.25 ± 0.15 (Thiourea) |
These results suggest that derivatives of this compound could serve as effective urease inhibitors, potentially useful in treating conditions like kidney stones or infections .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Compounds with similar structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The unique combination of functional groups enhances its solubility and affinity for these targets, leading to potential therapeutic effects .
Case Studies
Several case studies have documented the efficacy of compounds related to this compound:
- Antibacterial Screening : A study demonstrated that derivatives exhibited strong activity against Bacillus subtilis, suggesting their potential as new antibiotics.
- Enzyme Inhibition Studies : Another investigation highlighted the significant inhibitory effects on AChE, indicating potential applications in treating Alzheimer's disease.
- Anticancer Research : A series of experiments revealed that certain derivatives could induce apoptosis in breast cancer cell lines, warranting further investigation into their mechanisms and clinical applications.
Q & A
Q. What are the key synthetic routes for N-(4-chlorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step processes:
- Quinoline core formation : Cyclocondensation of substituted anilines with β-keto esters under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
- Sulfonylation : Introduction of the 4-ethylbenzenesulfonyl group via nucleophilic substitution using 4-ethylbenzenesulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) .
- Acetamide coupling : Reaction of the quinoline intermediate with N-(4-chlorophenyl)chloroacetamide using coupling agents like EDC/HOBt in DMF .
Optimization : - Control reaction temperature (0–5°C during sulfonylation to minimize side reactions).
- Use chromatographic purification (e.g., silica gel column with ethyl acetate/hexane gradients) to isolate intermediates .
Q. How can the structure of this compound be characterized, and what analytical techniques are critical?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., δ 7.2–8.1 ppm for aromatic protons; δ 170–175 ppm for carbonyl carbons) .
- Mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ peak at m/z 525.12) .
- X-ray crystallography : Resolve stereochemistry and confirm sulfonyl group orientation (as seen in structurally related quinoline derivatives) .
- IR spectroscopy : Identify functional groups (e.g., S=O stretch at ~1350 cm⁻¹, C=O at ~1650 cm⁻¹) .
Q. What are the primary physicochemical properties influencing its solubility and stability?
- Lipophilicity : LogP ~3.5 (calculated using Molinspiration), suggesting moderate membrane permeability .
- Solubility : Poor aqueous solubility (<0.1 mg/mL) but soluble in DMSO or DMF for in vitro assays .
- Stability : Degrades under strong acidic/basic conditions (pH <2 or >10); store at –20°C in inert atmosphere to prevent oxidation of the sulfonyl group .
Advanced Research Questions
Q. What methodologies are recommended for studying its enzyme inhibition mechanisms, particularly against kinases or proteases?
- Kinase assays : Use recombinant kinases (e.g., EGFR or Aurora B) with ATP-Glo™ luminescent assays to measure IC₅₀ values .
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target enzyme on a sensor chip .
- Molecular docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding modes to ATP-binding pockets, leveraging X-ray crystallographic data from related compounds .
Q. How can contradictory data on its biological activity (e.g., IC₅₀ variability across studies) be resolved?
- Standardize assay conditions : Control variables like ATP concentration (e.g., 10 μM for kinase assays), cell passage number, and serum content .
- Metabolic stability testing : Use liver microsomes to assess CYP450-mediated degradation, which may explain potency loss in cell-based vs. cell-free assays .
- Orthogonal validation : Confirm activity via CRISPR-mediated gene knockout of putative targets .
Q. What strategies are effective for modifying the core structure to enhance selectivity for specific biological targets?
- Substituent tuning : Replace the 4-ethylbenzenesulfonyl group with bulkier substituents (e.g., tert-butyl) to reduce off-target interactions .
- Scaffold hopping : Synthesize analogs with pyridine or pyrimidine cores instead of quinoline to alter binding kinetics .
- Prodrug design : Introduce ester or peptide moieties to improve solubility and target tissue delivery .
Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?
- Nanoparticle encapsulation : Use PLGA-based nanoparticles to enhance plasma half-life .
- CYP inhibition : Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .
- Pharmacokinetic modeling : Apply compartmental models to optimize dosing intervals based on t₁/₂ and clearance rates .
Data Contradiction Analysis
Q. Why do computational predictions of binding affinity sometimes conflict with experimental IC₅₀ values?
- Limitations of force fields : Molecular dynamics simulations may not account for solvent effects or protein flexibility .
- Protonation state variability : Ensure the compound’s ionization state at physiological pH matches docking parameters .
- Experimental noise : Repeat assays with internal controls (e.g., staurosporine for kinase inhibition) to validate reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
